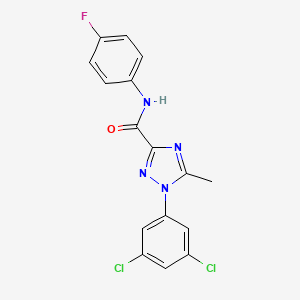![molecular formula C13H14ClNO3 B2522092 N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide CAS No. 2411294-02-3](/img/structure/B2522092.png)
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide is a chemical compound with the molecular formula C13H14ClNO2 It is characterized by the presence of a chloro-substituted methoxyphenyl group, a hydroxyethyl chain, and a but-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenol and propargyl bromide.
Formation of Intermediate: The phenol undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 5-chloro-2-methoxyphenyl propargyl ether.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Amidation: Finally, the hydroxyethyl intermediate is subjected to amidation with but-2-ynoic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
科学的研究の応用
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
Uniqueness
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
特性
IUPAC Name |
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-4-13(17)15-8-11(16)10-7-9(14)5-6-12(10)18-2/h5-7,11,16H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNBYXCXCBMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)
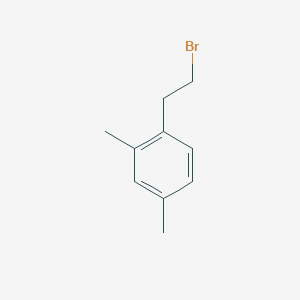
![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)
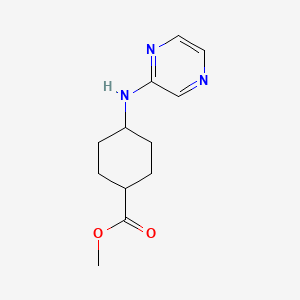
![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)
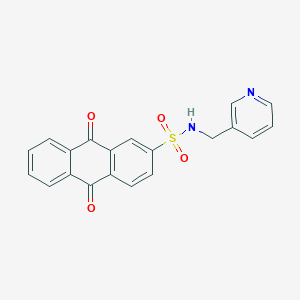
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)
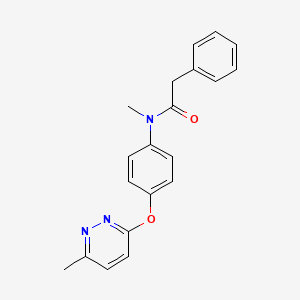
![2-(3,4-dimethoxyphenyl)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2522029.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)
